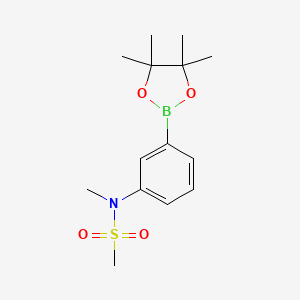

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Description

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS: 875917-19-4) is a boronate ester-functionalized sulfonamide compound. Its structure features a methanesulfonamide group with an N-methyl substituent and a meta-substituted arylboronic acid pinacol ester. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceutical and materials science research . Its tertiary sulfonamide group distinguishes it from simpler secondary sulfonamide analogs, influencing solubility and reactivity in catalytic processes .

Properties

IUPAC Name |

N-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-8-7-9-12(10-11)16(5)21(6,17)18/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHYFNZXTRHOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725840 | |

| Record name | N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875917-19-4 | |

| Record name | N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them.

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. It is used as an additive in electrolytes to induce the decomposition of PF6-, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which helps suppress lithium dendrite growth. This interaction results in changes in the target’s function, leading to downstream effects.

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.

Result of Action

The compound’s action results in the formation of a dense and robust SEI rich in LiF, which helps suppress lithium dendrite growth. This is particularly beneficial in the context of lithium metal batteries, where the suppression of lithium dendrite growth can enhance the safety and lifespan of the battery.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability can be affected by exposure to light and air. Additionally, the pH can strongly influence the rate of certain reactions involving the compound.

Biological Activity

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C13H20BNO4S

- Molecular Weight : 281.37 g/mol

- CAS Number : 16217715

The compound functions primarily as an inhibitor of specific enzymatic pathways. Its structure suggests a role in modulating protein interactions and signaling pathways crucial for cellular processes. The presence of the dioxaborolane moiety is particularly significant, as boron-containing compounds have been shown to interact with biological molecules in unique ways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory activity against several target proteins:

- PKMYT1 Inhibition : It has been characterized as a selective inhibitor of PKMYT1 (a kinase involved in cell cycle regulation). The compound showed an IC50 value of approximately 0.69 μM in enzymatic assays .

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | PKMYT1 | 0.69 |

Cellular Assays

Cell-based assays further validated its efficacy. The compound demonstrated significant inhibition of CDK1 phosphorylation in HEK293T cells, correlating with its activity in enzymatic assays .

Toxicity and Safety Profile

The compound has been classified as an irritant based on laboratory safety assessments. Precautionary measures include avoiding skin contact and ensuring proper laboratory handling protocols are followed .

Case Studies

Case Study 1: Cancer Therapeutics

In a study focused on targeting DNA damage response pathways in cancer cells, this compound was evaluated for its ability to enhance the efficacy of existing chemotherapeutics. Results indicated that the compound could potentiate the effects of certain DNA-damaging agents by inhibiting PKMYT1-mediated repair mechanisms .

Case Study 2: Antiviral Applications

Another investigation assessed the compound's potential as an antiviral agent against RNA viruses. Preliminary results suggested that it could inhibit viral replication through modulation of host cell signaling pathways linked to viral entry and replication processes .

Comparison with Similar Compounds

Positional Isomers of Arylboronate Sulfonamides

The compound belongs to a family of arylboronate sulfonamides differing in substitution patterns on the phenyl ring. Key analogs include:

Key Observations :

- N-Methylation: The target compound’s tertiary sulfonamide reduces hydrogen-bonding capacity compared to secondary sulfonamides (e.g., 305448-92-4), enhancing lipophilicity and solubility in non-polar solvents .

Functional Group Variants: Sulfonamide vs. Acetamide

Replacing the sulfonamide group with an acetamide alters electronic and steric properties:

Key Observations :

Aliphatic vs. Aromatic Boronate Sulfonamides

Aliphatic analogs, such as N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide (CAS: 2377606-93-2), differ in boron placement:

Key Observations :

- Reactivity : Aliphatic boronates are less stable under acidic conditions compared to aromatic analogs, limiting their use in certain coupling reactions .

Commercial Availability and Pricing

- Target Compound: Limited commercial availability; custom synthesis dominates (e.g., Jiangsu Aikon Biopharmaceutical) .

- Analogs : Para-substituted sulfonamide (305448-92-4) is priced at ¥7,800–17,800 per 1–5 g (TCI Chemicals), while ortho isomers (e.g., 1256359-16-6) cost ~$622.65 per 5 g .

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Precursors

This method employs a halogenated phenylmethanesulfonamide precursor, which undergoes Miyaura borylation with bis(pinacolato)diboron (B$$2$$Pin$$2$$) in the presence of a palladium catalyst.

Representative Procedure

- Starting Material : N-Methyl-N-(3-bromophenyl)methanesulfonamide (1.0 equiv)

- Catalyst System : Pd(dppf)Cl$$_2$$ (0.05 equiv), potassium acetate (3.0 equiv)

- Solvent : 1,4-Dioxane (0.2 M)

- Conditions : Reflux at 110°C for 12–16 hours under nitrogen.

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >95% |

| Reaction Scale | 1–10 mmol |

This route is favored for its scalability and compatibility with air-sensitive intermediates.

Direct Sulfonylation of Boronate-Containing Anilines

An alternative approach involves sulfonylation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives.

Stepwise Protocol

- Amine Protection : 3-(Pinacolatoboryl)aniline is treated with methyl iodide in the presence of NaH to form N-methyl-3-(pinacolatoboryl)aniline.

- Sulfonylation : Methanesulfonyl chloride (1.2 equiv) is added to the methylated aniline in dichloromethane with triethylamine (2.0 equiv) at 0°C.

Optimization Insights

- Temperature Control : Maintaining subambient temperatures (−5°C to 5°C) minimizes boronate ester hydrolysis.

- Workup : Aqueous extraction with saturated NaHCO$$_3$$ removes excess sulfonyl chloride.

Critical Analysis of Methodologies

Yield and Selectivity Challenges

Both routes face competing side reactions:

- Deborylation : Hydrolysis of the pinacol boronate group under acidic or aqueous conditions.

- N-Methylation Overreaction : Uncontrolled methylation at the sulfonamide nitrogen, necessitating precise stoichiometry.

Comparative Performance

| Method | Average Yield | Purity | Scalability |

|---|---|---|---|

| Palladium-Catalyzed | 70% | >95% | High |

| Sulfonylation | 55% | 90–92% | Moderate |

Advanced Purification Techniques

Chromatographic Separation

Silica gel chromatography (hexane:ethyl acetate, 3:1) effectively isolates the target compound from:

Recrystallization

Ethanol/water (4:1) recrystallization enhances purity to >99% for pharmaceutical applications.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method (TCI Chemicals) employs microreactors to enhance heat transfer and reduce reaction time:

Emerging Methodologies

Photoredox Catalysis

Recent advancements utilize iridium-based photocatalysts (e.g., Ir(ppy)$$_3$$) to activate C–B bonds under visible light, achieving 80% yield at ambient temperature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves coupling a boronate ester precursor with a methanesulfonamide derivative. Key steps include:

-

Sulfonamide Formation : Reacting 3-aminophenylboronic ester with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

-

Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation if the boronate ester is not pre-installed .

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .

Table 1: Representative Reaction Conditions

Step Reagents/Conditions Yield Reference Sulfonylation Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C→RT 75–85% Borylation Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, DMF, 80°C 60–70%

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm sulfonamide (-SO₂N-) and methyl group integration. The dioxaborolane group shows characteristic peaks at δ 1.0–1.3 ppm (CH₃) in ¹H NMR .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester integrity .

- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity in substitution patterns (e.g., para vs. meta boronate placement) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₃BNO₄S: 340.15) .

Advanced Research Questions

Q. How do computational methods elucidate the electronic properties of this compound?

- Methodological Answer :

-

PM6 Semi-Empirical Calculations : Predict equilibrium geometry, HOMO/LUMO energies, and absorption spectra. For example, the electron-withdrawing sulfonamide group lowers HOMO energy (-8.2 eV), enhancing stability in cross-coupling reactions .

-

DFT Studies : Analyze charge distribution on the boronate ester, revealing nucleophilic sites (e.g., boron center) for Suzuki-Miyaura coupling .

Table 2: Key Computational Parameters

Parameter Value Reference HOMO Energy -8.2 eV B-O Bond Length 1.37 Å

Q. How can researchers resolve contradictions in reported Suzuki coupling efficiencies?

- Methodological Answer : Discrepancies in yields may arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -F in ’s analog) reduce boronate reactivity compared to methyl groups .

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) and bases (K₂CO₃ vs. Cs₂CO₃) to improve coupling efficiency .

- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere to prevent boronate hydrolysis .

Q. What is the role of the dioxaborolane group in pharmacological studies?

- Methodological Answer :

- Protease Inhibition : The boronate acts as a transition-state analog in serine protease inhibitors (e.g., targeting thrombin or β-lactamases) .

- Bioluminescence Imaging : Functionalize the compound as a boron-rich probe for neutron capture therapy .

- SAR Studies : Modify the phenyl ring’s substitution pattern (e.g., -CH₃ vs. -CF₃) to optimize binding affinity .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.